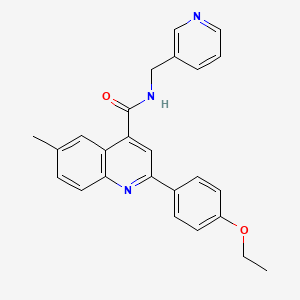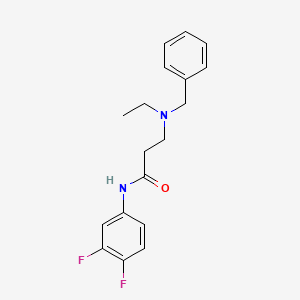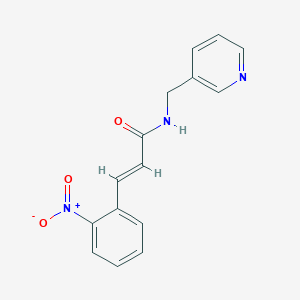![molecular formula C22H15FO4 B5835486 5-[(4-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid](/img/structure/B5835486.png)
5-[(4-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(4-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid, also known as FBA, is a synthetic compound that belongs to the class of benzofuran derivatives. FBA has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.
作用机制
The exact mechanism of action of 5-[(4-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid is not fully understood. However, several studies have suggested that this compound exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. This compound has also been shown to modulate the expression of several genes involved in tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound has been reported to exhibit low toxicity and high selectivity towards cancer cells. This compound has also been shown to inhibit the growth of tumor cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been reported to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the tumor microenvironment. This compound has also been shown to inhibit the activity of histone deacetylase, which is involved in the regulation of gene expression.
实验室实验的优点和局限性
5-[(4-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid has several advantages for lab experiments, including its high purity, low toxicity, and high selectivity towards cancer cells. This compound can be easily synthesized using various methods, and its structure can be modified to improve its potency and selectivity. However, this compound has some limitations, including its poor solubility in water, which can affect its bioavailability and pharmacokinetic properties.
未来方向
Several future directions can be explored to further understand the potential of 5-[(4-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid in various fields. One possible direction is to investigate the structure-activity relationship of this compound to identify more potent and selective derivatives. Another direction is to explore the potential of this compound as a therapeutic agent for various diseases, including cancer, inflammation, and metabolic disorders. Moreover, the development of new methods for synthesizing this compound and improving its solubility and pharmacokinetic properties can also be explored.
合成方法
5-[(4-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid can be synthesized using various methods, including the Suzuki-Miyaura coupling reaction, Heck reaction, and Sonogashira coupling reaction. The most common method for synthesizing this compound is the Suzuki-Miyaura coupling reaction, which involves the reaction between 2-phenyl-1-benzofuran-3-carboxylic acid and 4-fluorobenzylboronic acid in the presence of a palladium catalyst and a base. The reaction yields this compound as a white solid with a purity of over 95%.
科学研究应用
5-[(4-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry and drug discovery. Several studies have reported that this compound exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been shown to possess anti-inflammatory, anti-angiogenic, and anti-metastatic properties. Moreover, this compound has been reported to inhibit the activity of several enzymes, including topoisomerase II, carbonic anhydrase, and histone deacetylase, which are involved in various biological processes.
属性
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FO4/c23-16-8-6-14(7-9-16)13-26-17-10-11-19-18(12-17)20(22(24)25)21(27-19)15-4-2-1-3-5-15/h1-12H,13H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMWWCZCGYKXAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(O2)C=CC(=C3)OCC4=CC=C(C=C4)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(acetylamino)phenyl]-4-(isobutyrylamino)benzamide](/img/structure/B5835419.png)
![2-(4-chlorophenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5835423.png)
![N-[(2-naphthylamino)carbonothioyl]-3-phenylacrylamide](/img/structure/B5835433.png)



![N-1-naphthyl-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5835464.png)

![ethyl 3-[7-hydroxy-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanoate](/img/structure/B5835492.png)


